(2-Aminoethyl)phosphinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGPBZIWVBCDOP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Aminoethyl)phosphinic acid chemical properties and structure

An In-depth Technical Guide on (2-Aminoethyl)phosphinic Acid: Chemical Properties and Structure

Introduction

This compound is a specialized organophosphorus compound featuring both an amino group and a phosphinic acid moiety.[1] This bifunctional nature imparts unique chemical properties, making it a valuable building block in various fields, including chemical synthesis, pharmaceutical development, and biochemical research.[1] Its structure allows for high reactivity and the potential for selective binding, which is advantageous in creating advanced chemical derivatives.[1] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is characterized by a phosphorus atom bonded to a two-carbon ethyl chain, which in turn is attached to an amino group. The phosphorus center is also bonded to a hydrogen atom and two hydroxyl groups, defining it as a phosphinic acid.

Structural Representation

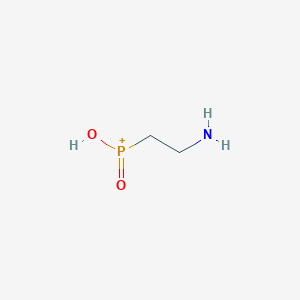

The 2D chemical structure of this compound can be visualized as follows:

Caption: 2D Structure of this compound.

IUPAC and Other Names

-

IUPAC Name: this compound

-

Synonyms: (1-Aminoethyl)phosphinicaci, 1-aMinoethyl-hydroxy-oxophosphanium, (1-Aminoethyl)(hydroxy)(oxo)phosphonium[1]

-

CAS Number: 74333-44-1[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its more commonly cited analogue, (2-Aminoethyl)phosphonic acid, as their properties differ.

| Property | Value | Source |

| Chemical Formula | C₂H₈NO₂P | [1] |

| Molecular Weight | 109.06 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in polar solvents (expected) | [2] |

Note: Due to the presence of both acidic (phosphinic acid) and basic (amino) functional groups, the compound is expected to be soluble in polar solvents.[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the ethyl chain (CH₂-P and CH₂-N), the N-H protons of the amino group, and a characteristic P-H proton signal. The splitting patterns would be complex due to coupling between adjacent protons and with the phosphorus nucleus.

-

¹³C NMR: Two distinct signals for the two carbons of the ethyl group would be expected.

-

³¹P NMR: A characteristic signal confirming the presence of the phosphinic acid group would be observed.

Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for the following functional groups:

-

N-H stretch: Around 3300-3500 cm⁻¹, typical for a primary amine.

-

P=O stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

P-H stretch: A sharp band around 2250-2450 cm⁻¹.

-

O-H stretch: A broad band from the phosphinic acid group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[3][4] High-resolution mass spectrometry could confirm the elemental composition of C₂H₈NO₂P. The fragmentation pattern would likely involve the loss of the amino group or parts of the ethyl chain.

The logical workflow for the structural elucidation of an unknown compound like this compound using these techniques is outlined below.

References

Biological Activity of (2-Aminoethyl)phosphinic Acid and Its Analogs in Cellular Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminoethyl)phosphinic acid and its derivatives are organophosphorus compounds that have garnered interest for their diverse biological activities. As structural analogs of natural amino acids and phosphates, they have the potential to interact with various biological systems.[1] This technical guide provides an in-depth overview of the known biological effects of this compound and its closely related analog, 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), in cellular models. The primary activities discussed are its role as an antibacterial agent through the inhibition of alanine racemase and its emerging potential as a pro-apoptotic agent in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Antibacterial Activity: Inhibition of Alanine Racemase

This compound and its enantiomer, (1-aminoethyl)phosphonate (Ala-P), have been identified as inhibitors of alanine racemase, a crucial bacterial enzyme.[2] Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine, providing the D-alanine necessary for the synthesis of the peptidoglycan layer of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.

Mechanism of Action

(1-aminoethyl)phosphonate acts as a time-dependent inactivator of alanine racemases from Gram-positive bacteria.[2] The inhibition mechanism involves the formation of a stable, noncovalent complex with the enzyme. Initially, the inhibitor binds competitively with a relatively low affinity, which then slowly isomerizes to a much more stable complex that dissociates extremely slowly.[2] This effectively sequesters the enzyme, preventing it from performing its function in cell wall synthesis.

Quantitative Data: Inhibition of Alanine Racemase

| Compound | Enzyme Source | Inhibition Type | Kinetic Parameters | Reference |

| (1-aminoethyl)phosphonate (Ala-P) | Bacillus stearothermophilus Alanine Racemase | Time-dependent, Slow-binding | Initial competitive binding K_I = 1 mM; Half-time of dissociation ~25 days | [2] |

Experimental Protocol: Alanine Racemase Inhibition Assay

A common method for assessing alanine racemase activity is a coupled enzyme assay.[3]

Objective: To determine the inhibitory effect of a compound on alanine racemase activity.

Principle: The racemization of D-alanine to L-alanine by alanine racemase is coupled to the oxidation of L-alanine by L-alanine dehydrogenase. This second reaction reduces NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

NAD+

-

Tris-Tricine buffer (100 mM, pH 8.5)

-

Test compound (e.g., this compound)

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Cocktail: A reaction cocktail is prepared containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

-

Compound Incubation: 30 µL of the reaction cocktail is added to each well of a 384-well plate. The test compound is then added to the desired final concentration and incubated for 30 minutes.

-

Initiate Reaction: The enzymatic reaction is initiated by adding 10 µL of 2.5 mM D-alanine.

-

Measure Absorbance: The increase in absorbance at 340 nm due to NADH formation is monitored over time (e.g., for 20 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor). IC50 values can be calculated from a dose-response curve.[3]

Experimental Workflow: Alanine Racemase Inhibition Assay

Workflow for determining alanine racemase inhibition.

Anti-Cancer Activity: Induction of Apoptosis

Recent studies on 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), a close analog of this compound, have revealed its potential as a pro-apoptotic agent in various cancer cell lines, including breast cancer and Ehrlich Ascitic Tumor.[4][5][6]

Mechanism of Action

2-AEH2P induces apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase cascades. The process appears to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like p53 and caspases.[4][6]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of 2-AEH2P have been quantified in several cancer cell lines, with IC50 values determined at different time points.

| Cell Line | Compound | Time (h) | IC50 (mM) | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | 2-AEH2P | 24 | 37.2 | [4] |

| 48 | 25.8 | [4] | ||

| 72 | 1.8 | [7] | ||

| Ehrlich Ascitic Tumor (EAT) | 2-AEH2P | - | 45.6 | [6] |

| L929 (Normal Murine Fibroblast) | 2-AEH2P | - | 54.9 | [6] |

| FN1 (Normal Human Fibroblast) | 2-AEH2P | 24 | 81.8 | [4] |

| 48 | 61.6 | [4] | ||

| 72 | 44.1 | [4] |

Signaling Pathway: Intrinsic Apoptosis Pathway

The pro-apoptotic activity of 2-AEH2P is mediated through the intrinsic apoptosis pathway.

Intrinsic apoptosis pathway induced by 2-AEH2P.

Experimental Protocols

Objective: To determine the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Normal cell line (e.g., FN1) for comparison

-

96-well tissue culture plates

-

2-AEH2P

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 2-AEH2P (e.g., 10 to 100 mM) and incubate for the desired time period (24, 48, or 72 hours). Control cells are treated with PBS.

-

MTT Addition: After treatment, remove the supernatant and add 100 µL of MTT solution to each well. Incubate for 3 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[4]

Objective: To quantify the expression of intracellular apoptosis-related proteins (e.g., Bcl-2, p53, active Caspase-3).

Principle: Flow cytometry allows for the rapid analysis of individual cells in a suspension. Cells are fixed and permeabilized to allow fluorescently labeled antibodies to enter and bind to their specific intracellular targets. The fluorescence intensity of each cell is then measured, providing a quantitative measure of protein expression.

Materials:

-

Treated and control cells

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100)

-

Fluorochrome-conjugated monoclonal antibodies specific for Bcl-2, p53, active Caspase-3, etc.

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest treated and control cells (approximately 1 x 10^6 cells per sample).

-

Fixation: Wash the cells with PBS and then resuspend in fixation buffer for 30 minutes at room temperature.

-

Permeabilization: Wash the cells and then resuspend in permeabilization buffer for a short period on ice.

-

Antibody Staining: Wash the cells and then incubate with the specific fluorochrome-conjugated antibody (or primary and then secondary antibodies) in the dark.

-

Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity for each cell.

-

Data Analysis: The data is typically presented as histograms showing the distribution of fluorescence intensity, and the mean fluorescence intensity (MFI) can be used to compare protein expression levels between treated and control groups.[8]

Experimental Workflow: Apoptosis Analysis

Workflow for assessing the pro-apoptotic effects of 2-AEH2P.

Conclusion

This compound and its analogs demonstrate significant biological activity in cellular models. As an inhibitor of the bacterial enzyme alanine racemase, it holds promise for the development of novel antibacterial agents. Furthermore, the pro-apoptotic effects of its analog, 2-AEH2P, in cancer cells highlight a potential avenue for anti-neoplastic drug discovery. The selectivity of 2-AEH2P for cancer cells over normal cells is a particularly encouraging finding. Further research is warranted to fully elucidate the mechanisms of action, explore the structure-activity relationships, and evaluate the therapeutic potential of this class of compounds in more complex biological systems. The experimental protocols and data presented herein provide a foundation for researchers and drug development professionals to build upon in their investigation of this compound and related molecules.

References

- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 4. davidpublisher.com [davidpublisher.com]

- 5. davidpublisher.com [davidpublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. davidpublisher.com [davidpublisher.com]

- 8. Intracellular detection of Bcl-2 and p53 proteins by flow cytometry: comparison of monoclonal antibodies and sample preparation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of (2-Aminoethyl)phosphinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of (2-Aminoethyl)phosphinic acid, a compound of significant interest due to its potent antimicrobial properties. The document delves into its primary mode of action as an enzyme inhibitor, its role in microbial metabolic pathways, and the experimental methodologies used to elucidate these functions.

Primary Mechanism of Action: Inhibition of Alanine Racemase

This compound, also known as L-Ala-P or (R)-1-Aminoethylphosphonic acid, functions as a powerful, time-dependent inactivator of bacterial alanine racemase.[1] This enzyme is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents.[2][3]

The inhibitory action of this compound is a multi-step process that results in the formation of a stable, non-productive complex with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP).[1]

The key steps in the mechanism are:

-

Formation of an External Aldimine: this compound, being an analogue of L-alanine, enters the active site of alanine racemase and forms an external aldimine with the PLP cofactor.[1]

-

Interaction with Catalytic Residues: The phosphonate group of the inhibitor then interacts with key catalytic residues within the active site. This interaction sequesters these residues, rendering them unavailable for the normal catalytic cycle.[1]

-

Structural Misalignment: The inhibitor-PLP complex adopts a conformation that is tilted by approximately 20 degrees relative to the native internal aldimine. This structural shift misaligns the complex for the critical Cα proton abstraction step, effectively halting the racemization process.[1]

-

Stable Complex Formation: The combination of strong interactions with catalytic residues and the improper alignment for catalysis leads to the formation of a highly stable, inactive enzyme-inhibitor complex.[1] This complex dissociates extremely slowly, with a reported half-life for the regain of enzyme activity of about 19 days for the l-isomer.[2]

Quantitative Inhibition Data

The following table summarizes the key quantitative parameters describing the inhibition of alanine racemase by this compound and its analogues.

| Parameter | Value | Organism/Enzyme | Reference(s) |

| k_inact (extrapolated limiting) | 5.3 min⁻¹ | Streptococcus faecalis Alanine Racemase | [2] |

| t_1/2 (regain of activity) | ~19 days | Streptococcus faecalis Alanine Racemase | [2] |

| K_i | 1 mM | Bacillus stearothermophilus Alanine Racemase | [2] |

| k_inact | 6-9 min⁻¹ | Bacillus stearothermophilus Alanine Racemase | [2] |

| t_1/2 (dissociation) | ~25 days | Bacillus stearothermophilus Alanine Racemase | [2] |

Experimental Protocols

This method relies on coupling the product of the alanine racemase reaction to a detectable secondary reaction.

Principle: In the D- to L-alanine direction, the L-alanine produced is a substrate for L-alanine dehydrogenase, which in the presence of NAD⁺, produces pyruvate and NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.

Materials:

-

Purified alanine racemase

-

This compound (or other inhibitors)

-

D-alanine

-

L-alanine dehydrogenase

-

NAD⁺

-

Assay buffer (e.g., 100 mM Tris-Tricine, pH 8.5)

-

384-well microplates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction cocktail containing alanine racemase (e.g., 12 nM), NAD⁺ (1 mM), and L-alanine dehydrogenase (e.g., 0.03 units/ml) in the assay buffer.

-

Add the inhibitor at various concentrations to the wells of the microplate.

-

Add the reaction cocktail to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding D-alanine (e.g., 2.5 mM) to the wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 20 minutes).

-

Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor.

-

IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For Kᵢ determination, the assay is performed with varying concentrations of both the inhibitor and the substrate (D-alanine), and the data are analyzed using methods such as the Lineweaver-Burk plot.[1]

Signaling Pathway and Inhibition Mechanism Diagrams

Caption: Inhibition of Alanine Racemase by this compound.

Role in Microbial Phosphonate Metabolism

Beyond its role as an enzyme inhibitor, this compound, more commonly referred to as 2-aminoethylphosphonate (2-AEP) in this context, is a naturally occurring and abundant phosphonate.[4] Many bacteria have evolved pathways to utilize 2-AEP as a source of essential nutrients like phosphorus, nitrogen, and carbon.[4][5] Several distinct catabolic pathways have been identified:

-

Transamination and Hydrolysis Pathway: This is a common pathway involving two key enzymes: 2-AEP aminotransferase (PhnW) and phosphonoacetaldehyde hydrolase (PhnX). PhnW catalyzes the transfer of the amino group from 2-AEP to an acceptor molecule (often pyruvate), forming phosphonoacetaldehyde (PAA) and an amino acid (like alanine).[6][7] Subsequently, PhnX cleaves the carbon-phosphorus bond in PAA to yield acetaldehyde and inorganic phosphate.[6]

-

Oxidative Cleavage Pathway: A more recently discovered pathway utilizes a different enzymatic strategy. The enzyme PhnY, an Fe(II)/α-ketoglutarate-dependent hydroxylase, stereospecifically hydroxylates 2-AEP at the C1 position to produce 1-hydroxy-2-aminoethylphosphonate.[8] Following this, the enzyme PhnZ oxidizes this intermediate to generate glycine and inorganic phosphate.[8]

-

Phosphonoacetate Intermediate Pathway: In some bacteria, the PAA generated from the transamination pathway can be further oxidized by phosphonoacetaldehyde dehydrogenase to form phosphonoacetate. This intermediate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to produce acetate and inorganic phosphate.[6][8]

The regulation of these metabolic pathways is often complex, involving substrate induction and control by global nutrient sensing systems within the bacterium.[5]

Quantitative Data for 2-AEP Transaminase

The following table presents the kinetic parameters for the 2-aminoethylphosphonate transaminase (AEPT) from Salmonella enterica serovar Typhimurium.[7]

| Parameter | Value | Condition(s) |

| pH Optimum | 8.5 | |

| K_eq | 0.5 | pH 8.5 |

| k_cat (forward) | 7 s⁻¹ | pH 8.5 |

| k_cat (reverse) | 9 s⁻¹ | pH 8.5 |

| K_m (AEP) | 1.11 ± 0.03 mM | |

| K_m (pyruvate) | 0.15 ± 0.02 mM | |

| K_m (P-Ald) | 0.09 ± 0.01 mM | |

| K_m (L-Ala) | 1.4 ± 0.03 mM |

Experimental Protocols

Principle: The activity of AEPT can be monitored by coupling the production of one of its products to a subsequent enzymatic reaction that results in a change in absorbance. For the forward reaction (2-AEP + pyruvate → P-Ald + L-alanine), the production of L-alanine can be coupled to the L-alanine dehydrogenase reaction as described for the alanine racemase assay. For the reverse reaction, the consumption of a substrate can be monitored.

Materials:

-

Purified AEPT

-

2-Aminoethylphosphonate (AEP)

-

Pyruvate

-

Phosphonoacetaldehyde (P-Ald)

-

L-alanine

-

L-alanine dehydrogenase (for forward reaction)

-

Lactate dehydrogenase (for reverse reaction, monitoring pyruvate formation)

-

NAD⁺ (for forward reaction)

-

NADH (for reverse reaction)

-

Assay buffer (e.g., pH 8.5)

-

Spectrophotometer

Procedure (Forward Reaction):

-

Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate at a saturating concentration, NAD⁺, and L-alanine dehydrogenase.

-

Add varying concentrations of AEP to different cuvettes.

-

Initiate the reaction by adding a known amount of AEPT.

-

Monitor the increase in absorbance at 340 nm due to NADH formation.

-

Determine the initial velocities and calculate kinetic parameters (V_max, K_m for AEP) by fitting the data to the Michaelis-Menten equation.

-

To determine the K_m for pyruvate, the concentration of AEP is held at a saturating level, and the concentration of pyruvate is varied.[7]

Microbial Degradation Pathways of 2-AEP

References

- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel (2-Aminoethyl)phosphinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminoethyl)phosphinic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, acting as mimics of amino acids and finding applications as enzyme inhibitors and building blocks for novel peptidomimetics. This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of these valuable compounds. Detailed experimental protocols for key reactions, including the Michaelis-Arbuzov reaction, Gabriel synthesis for amination, and subsequent hydrolysis for deprotection and phosphinic acid formation, are presented. Quantitative data from the literature is summarized in structured tables for ease of comparison. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the synthetic strategies. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering a practical framework for the synthesis of novel this compound derivatives.

Introduction

The structural similarity of this compound to γ-aminobutyric acid (GABA) and other neurotransmitters has driven significant interest in its derivatives as potential therapeutic agents. The replacement of a carboxylic acid group with a phosphinic acid moiety can lead to compounds with altered pharmacokinetic and pharmacodynamic properties, including increased metabolic stability and modified binding affinities for biological targets. The synthesis of these compounds, however, requires a specialized set of reactions in organophosphorus chemistry. This guide outlines the most common and effective synthetic routes to access the this compound scaffold and its derivatives.

Core Synthetic Pathways

Two principal retrosynthetic approaches dominate the synthesis of this compound derivatives:

-

Route A: Michaelis-Arbuzov Reaction followed by Amination: This is a robust and widely used method that begins with the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction to generate a haloalkylphosphonate ester. Subsequent nucleophilic substitution with a nitrogen-containing nucleophile introduces the amino functionality.

-

Route B: Phospha-Mannich Reaction: This three-component reaction involves the condensation of an amine, an aldehyde (or its equivalent), and a phosphorus source (e.g., hypophosphorous acid) to directly form an aminomethylphosphinic acid derivative. While efficient, this route is more commonly employed for the synthesis of α-aminoalkylphosphinic acids.

This guide will focus on the more versatile and commonly documented Route A .

Detailed Synthetic Schemes and Experimental Protocols

The overall synthetic strategy is depicted in the following workflow:

Step 1: Synthesis of Diethyl (2-bromoethyl)phosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. In this step, triethyl phosphite reacts with an excess of 1,2-dibromoethane to yield the desired diethyl (2-bromoethyl)phosphonate.

An In-depth Technical Guide to the Solubility and Stability of (2-Aminoethyl)phosphinic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated aqueous solubility and stability of (2-Aminoethyl)phosphinic acid. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous aminophosphinic and organophosphorus compounds. It outlines detailed experimental protocols for determining aqueous solubility, performing stability-indicating assays, and conducting forced degradation studies. Furthermore, this guide presents a framework for data interpretation and visualization to support research and drug development activities.

Introduction

This compound is an organophosphorus compound featuring a phosphinic acid moiety and a primary amino group. Its structural similarity to amino acids and other biomolecules suggests potential applications in pharmaceutical and biochemical research, possibly as an enzyme inhibitor or a synthetic building block.[1][2] A thorough understanding of its aqueous solubility and stability is fundamental for its application, particularly in drug formulation and development, where bioavailability and shelf-life are critical parameters.

This guide will address the theoretical considerations for the solubility and stability of this compound, provide detailed experimental workflows for its characterization, and offer templates for the presentation of quantitative data.

Physicochemical Properties (Anticipated)

Based on the structure of this compound, which contains both a basic amino group and an acidic phosphinic acid group, it is expected to be a zwitterionic compound with good water solubility. The solubility is anticipated to be pH-dependent.

Table 1: Anticipated Physicochemical Properties of this compound

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₂H₈NO₂P | Based on chemical structure.[1] |

| Molecular Weight | 109.06 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White crystalline powder | Common for similar small organic molecules. |

| Aqueous Solubility | Likely soluble | Presence of polar amino and phosphinic acid groups. |

| pKa | Multiple values expected | Due to the presence of both acidic (phosphinic acid) and basic (amino) functional groups. |

| LogP | Low | Indicating hydrophilicity. |

Aqueous Solubility Determination

The solubility of this compound in aqueous solutions is a critical parameter for its handling, formulation, and biological testing. The following section details a standard protocol for determining its equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing purified water at a controlled temperature (e.g., 25 °C and 37 °C).

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker/incubator set to the desired temperature.

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

-

Data Presentation: Aqueous Solubility

The results of the solubility studies should be presented in a clear and concise table.

Table 2: Illustrative Aqueous Solubility Data for this compound

| Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 25 | 7.4 | [Experimental Value] | [Calculated Value] |

| 37 | 7.4 | [Experimental Value] | [Calculated Value] |

| 25 | 3.0 | [Experimental Value] | [Calculated Value] |

| 25 | 9.0 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Caption: Workflow for equilibrium solubility determination.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is crucial for determining its shelf-life and appropriate storage conditions. Stability studies typically involve subjecting the compound to various stress conditions to identify potential degradation pathways and kinetics.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.

4.1.1. Experimental Protocol: Forced Degradation

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-MS or other suitable analytical instrumentation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in purified water.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period.[5][6][7]

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).[8][9][10]

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[11][12]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced degradation experimental workflow.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC is a commonly used technique for this purpose.

4.2.1. Experimental Protocol: HPLC Method Development

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., PDA, ELSD, or MS).

Chromatographic Conditions (Illustrative):

-

Column: A mixed-mode column capable of retaining polar compounds (e.g., HILIC or a specific ion-exchange column) would be a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid for pH control) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Controlled, e.g., 30 °C.

-

Injection Volume: 5-20 µL.

-

Detection: Mass spectrometry (MS) is highly recommended for the identification of unknown degradation products.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Stability Studies

The results from the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products over time under different stress conditions.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | [Value] | [Value] | [Value] | |

| 48 | [Value] | [Value] | [Value] | |

| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | [Value] | [Value] | [Value] | |

| 48 | [Value] | [Value] | [Value] | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| 24 | [Value] | [Value] | [Value] | |

| 48 | [Value] | [Value] | [Value] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Potential Biological Activity and Signaling Pathways

Aminophosphinic acids, as analogues of amino acids, have the potential to act as enzyme inhibitors.[13][14][15] They can mimic the transition state of enzymatic reactions involving amino acids, leading to competitive inhibition.

If this compound is found to have significant biological activity, further studies would be required to elucidate its mechanism of action and its effects on cellular signaling pathways.

Caption: Hypothetical signaling pathway inhibition.

Conclusion

References

- 1. Aminoethylphosphinic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. nbinno.com [nbinno.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aminophosphonic and aminophosphinic acids : chemistry and biological activity | Semantic Scholar [semanticscholar.org]

- 15. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2-Aminoethyl)phosphinic Acid: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for (2-Aminoethyl)phosphinic acid. A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 85618-16-2, Molecular Formula: C₂H₈NO₂P) has revealed a significant lack of publicly available information. The data is often confused with its close structural analog, (2-Aminoethyl)phosphonic acid (CAS: 2041-14-7, Molecular Formula: C₂H₈NO₃P), for which extensive spectroscopic data is available.

Due to the scarcity of data for the requested phosphinic acid, this guide will present the available data for the more thoroughly characterized (2-Aminoethyl)phosphonic acid as an illustrative example. Researchers should exercise caution and note that these spectra will differ from those of this compound.

Spectroscopic Data for (2-Aminoethyl)phosphonic Acid

The following tables summarize the key spectroscopic data points for (2-Aminoethyl)phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | D₂O | ~3.3 | Triplet | Not specified | -CH₂-N |

| ¹H | D₂O | ~2.2 | Triplet | Not specified | -CH₂-P |

| ¹³C | D₂O | 40.5 | Not specified | Not specified | -CH₂-N |

| ¹³C | D₂O | 28.5 (d) | Doublet | J(C-P) = 135 Hz | -CH₂-P |

| ³¹P | D₂O | 18.2 | Not specified | Not specified |

Infrared (IR) Spectroscopy

| Vibrational Mode | Frequency (cm⁻¹) Range | Intensity | Notes |

| O-H Stretch | 3000 - 2600 | Strong, Broad | Associated with the P-OH group |

| N-H Stretch | 3200 - 2800 | Medium, Broad | Overlaps with O-H and C-H stretches |

| C-H Stretch | 2950 - 2850 | Medium | Aliphatic C-H vibrations |

| P=O Stretch | 1200 - 1100 | Strong | Characteristic phosphonyl group absorption |

| P-O-H Bending | 1040 - 875 | Strong | |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

Mass Spectrometry (MS)

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M-H]⁻ (Calculated) | Key Fragments Observed (m/z) |

| Electrospray (ESI) | Positive/Negative | 126.0314 | 124.0169 | Fragmentation data is not readily available in summarized format. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data can vary significantly between instruments and laboratories. However, general methodologies are outlined below.

NMR Spectroscopy

A sample of (2-Aminoethyl)phosphonic acid is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to the compound's polarity. The solution is then placed in an NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet of the sample can be prepared. A background spectrum is recorded first, followed by the sample spectrum.

Mass Spectrometry

For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent mixture, such as water/methanol with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), to facilitate ionization. The solution is then infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

The Enigmatic Phosphonate: A Deep Dive into the Discovery and Natural Occurrence of Ciliatine

For Immediate Release

A comprehensive technical guide exploring the discovery, natural prevalence, and biological significance of (2-Aminoethyl)phosphonic acid (ciliatine), a unique biophosphonate. This document provides researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule, from its initial isolation to its widespread distribution across the kingdoms of life.

Discovery: Unveiling a Novel Carbon-Phosphorus Bond in Nature

The story of ciliatine, the first naturally occurring phosphonate to be identified, began in 1959. In a seminal discovery, Japanese scientists M. Horiguchi and M. Kandatsu isolated a novel phosphorus-containing compound from the ciliated protozoa residing in the rumen of sheep.[1][2] This compound, which they named "ciliatine," was remarkable for its carbon-phosphorus (C-P) bond, a linkage previously thought to be absent in biological systems.[1] This discovery challenged the existing paradigms of phosphorus biochemistry and opened up a new field of research into the world of natural phosphonates.

The initial isolation was a meticulous process involving the extraction of lipids from rumen protozoa, followed by acid hydrolysis to break down complex molecules.[1] Subsequent analysis revealed a compound with the chemical structure (2-Aminoethyl)phosphonic acid, a phosphonic acid analogue of the common amino acid β-alanine and the neurotransmitter taurine.[3]

Natural Occurrence: A Ubiquitous Presence Across Diverse Organisms

Following its initial discovery, scientific curiosity was piqued, leading to extensive investigations into the distribution of ciliatine in the natural world. It soon became apparent that this unique phosphonate was not confined to rumen protozoa but was, in fact, widely distributed across a vast array of organisms, from simple bacteria to complex mammals. Ciliatine is found in both free and bound forms, incorporated into lipids (phosphonolipids), glycans, and glycoproteins.[3]

Quantitative Distribution of Ciliatine

The concentration of ciliatine varies significantly among different organisms and even within different tissues of the same organism. The following table summarizes the quantitative data available in the scientific literature.

| Organism/Tissue | Concentration of Ciliatine (2-Aminoethyl)phosphonic acid | Reference(s) |

| Protozoa | ||

| Mixed ruminal ciliate protozoa | 4,304 µg/g Dry Matter | [4] |

| Tetrahymena pyriformis | 13-15% of total phosphorus | |

| - Mitochondria | 19% of total ciliatine in the cell | |

| Bacteria | ||

| Mixed ruminal bacteria | 1,383 µg/g Dry Matter | [4] |

| Butyrivibrio fibrisolvens H17c | 1,166 µg/g Dry Matter | [4] |

| Bacteroides succinogenes B21a | 733 µg/g Dry Matter | [4] |

| Ruminant Fluids | ||

| Ruminal fluid (defaunated sheep) | 30 µg/mL | [4] |

| Duodenal digesta (defaunated sheep) | 90 µg/g Dry Matter | [4] |

| Feedstuffs | ||

| Oats | 263 µg/g Dry Matter | [4] |

| Wheat straw | 25 µg/g Dry Matter | [4] |

| Mammalian Sources | ||

| Bovine Skim Milk Powder (acid-soluble fraction) | 20 µg/g | |

| Goat Liver | 58.4 mg total | [2] |

| - Liver Lipids | 8.8 mg total | [2] |

Experimental Protocols: Isolating and Characterizing Ciliatine

The isolation and characterization of ciliatine from biological samples typically involve a series of extraction, hydrolysis, and chromatographic steps. The specific protocol can vary depending on the source material.

Isolation of Ciliatine from Rumen Protozoa (Method of Horiguchi and Kandatsu, 1959)

This protocol outlines the pioneering method used for the initial discovery of ciliatine.

Methodology:

-

Sample Collection: Rumen contents are collected from sheep, and the protozoa are isolated by centrifugation.

-

Lipid Extraction: The protozoal mass is subjected to lipid extraction using a solvent system such as chloroform-methanol to isolate the lipid fraction containing phosphonolipids.

-

Acid Hydrolysis: The lipid extract is then hydrolyzed with a strong acid, typically 6N hydrochloric acid, at an elevated temperature to break the ester and amide bonds, releasing the constituent molecules, including ciliatine.

-

Ion-Exchange Chromatography: The hydrolysate is passed through an ion-exchange chromatography column. Ciliatine, being an amino acid analogue, binds to the resin and can be selectively eluted.

-

Crystallization: The eluted fractions containing ciliatine are concentrated, and the compound is crystallized to achieve a high degree of purity.

-

Characterization: The purified crystals are then subjected to various analytical techniques, such as elemental analysis and infrared spectroscopy, to confirm their identity as (2-Aminoethyl)phosphonic acid.

Isolation from Bovine Bile

A similar multi-step process is employed for isolating ciliatine from bovine bile.[5]

Methodology:

-

Hydrolysis: Bovine bile is subjected to acid hydrolysis with 6N HCl.

-

Filtration and Evaporation: The hydrolysate is filtered, and the filtrate is evaporated to dryness.

-

Anion-Exchange Chromatography: The residue is dissolved and passed through an anion-exchange column (e.g., Dowex 1-X8 in acetate form) to remove acidic compounds.

-

Cation-Exchange Chromatography: The eluate from the first column is then applied to a cation-exchange column (e.g., Dowex 50W-X8 in H+ form). Ciliatine is retained and can be eluted with a suitable buffer.

-

Characterization: The purified compound is identified using techniques like paper chromatography, elemental analysis, and infrared spectroscopy.[5]

Biological Significance and Signaling: An Area of Active Research

While the biosynthesis and degradation pathways of ciliatine are relatively well-understood, its precise physiological roles and involvement in signaling pathways are still areas of active investigation. Ciliatine is a key component of phosphonolipids, which are structural analogues of common phospholipids like phosphatidylethanolamine.[6][7]

The incorporation of ciliatine into membrane lipids can alter the physical properties of the membrane, such as its fluidity and charge, which in turn can influence the function of membrane-bound proteins and receptors.[8]

Currently, there is no direct evidence for a specific signaling pathway initiated by ciliatine itself. However, the broader class of molecules to which ciliatine-containing lipids belong, glycolipids and phospholipids, are known to be crucial players in cell-cell recognition, adhesion, and signal transduction.[9][10] It is hypothesized that phosphonolipids may modulate signaling pathways indirectly by altering the membrane environment or by acting as precursors for other bioactive molecules.

The general mechanism of phospholipid-based signaling often involves the enzymatic cleavage of the phospholipid head group, which then acts as a second messenger to trigger downstream cellular responses. Whether a similar mechanism exists for phosphonolipids containing ciliatine remains an open and intriguing question for future research.

Conclusion and Future Directions

The discovery of ciliatine more than six decades ago fundamentally changed our understanding of phosphorus in biology. Its widespread occurrence underscores its importance in the biosphere. While significant progress has been made in understanding its distribution and the methods for its isolation, the precise biological functions and its role in cellular signaling remain largely enigmatic. Future research efforts will likely focus on elucidating the specific enzymes that handle phosphonolipids, identifying the receptors that may interact with them, and unraveling the downstream consequences of their presence in cellular membranes. A deeper understanding of ciliatine's role could have significant implications for various fields, including microbiology, marine biology, and potentially, the development of novel therapeutic agents that target phosphonate metabolism.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

(2-Aminoethyl)phosphinic Acid: A Technical Guide to Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical applications of (2-Aminoethyl)phosphinic acid. As a structural analog of key amino acids, this molecule serves as a versatile tool in enzyme inhibition studies, neuroscience research, and as a foundational scaffold in drug discovery. This document details its mechanisms of action, summarizes relevant quantitative data, provides detailed experimental protocols, and illustrates key pathways and workflows.

Introduction: A Bioisostere of Critical Importance

This compound is an organophosphorus compound and a close structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and a truncated analog of glutamate. Its key feature is the replacement of a carboxylic acid group with a phosphinic acid moiety [-P(O)(H)OH]. This substitution is critical; the tetrahedral phosphinate group can act as a non-hydrolyzable mimic of the tetrahedral transition state in enzymatic reactions involving carboxylates or phosphates.[1] This property makes it and its derivatives potent tools for probing and inhibiting enzymatic processes. Furthermore, its structural similarity to endogenous ligands allows it to interact with neurotransmitter receptors, providing a scaffold for developing novel neuroactive agents.[2]

Core Biochemical Applications & Mechanisms of Action

The utility of this compound in biochemistry stems from two primary properties: its ability to act as a transition-state analog inhibitor of enzymes and its capacity to function as a structural mimic of neurotransmitters.

Enzyme Inhibition: A Transition-State Analog Approach

Phosphinic acids are powerful enzyme inhibitors because they can mimic the high-energy tetrahedral transition state of substrate hydrolysis.[1][3] For enzymes like proteases and synthetases that catalyze reactions involving carboxylates, the phosphinic acid group acts as a stable isostere of the reaction intermediate. This allows the molecule to bind with high affinity to the enzyme's active site, often resulting in potent and specific inhibition.

A prime example of this mechanism is seen in the inhibition of glutamine synthetase by related phosphinic acid compounds like phosphinothricin.[4][5] Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia. The reaction proceeds through a γ-glutamyl-phosphate intermediate. Phosphinothricin, a phosphinic acid analog of glutamate, is phosphorylated by the enzyme and then acts as a potent inhibitor. Analogs of phosphinothricin have been shown to inhibit E. coli glutamine synthetase with Ki values in the micromolar range. This compound can be incorporated into peptide-like structures to target specific proteases, where the phosphinic moiety replaces a scissile peptide bond.[6][7]

Neurotransmitter Receptor Modulation

Given its structural resemblance to GABA, this compound and its derivatives are valuable tools for studying GABAergic neurotransmission. The most significant interactions occur at GABAB receptors, which are G-protein coupled receptors (GPCRs) responsible for mediating slow and sustained inhibitory signals in the central nervous system.[8][9]

Derivatives of GABA where the carboxylic acid is replaced by a phosphinic acid have been instrumental in developing some of the most potent and selective known GABAB receptor agonists and antagonists.[2] These compounds interact with the binding site on the GABAB1 subunit of the receptor heterodimer, initiating a conformational change that triggers downstream signaling cascades.[10]

Activation of the GABAB receptor by an agonist leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits.[11] These subunits then modulate various downstream effectors:

-

Gβγ Subunit: Directly inhibits presynaptic N-type and P/Q-type voltage-gated Ca2+ channels (Cav2.1, Cav2.2), reducing neurotransmitter release. It also activates postsynaptic G-protein-coupled inwardly-rectifying K+ (GIRK) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[9][11]

-

Gαi/o Subunit: Directly inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[9][11]

The following diagram illustrates this key signaling pathway.

Caption: GABAB receptor signaling cascade initiated by agonist binding.

Quantitative Inhibitory Data

While specific inhibitory constants (Ki) for this compound are not widely reported in publicly accessible literature, data for structurally related phosphinic acid analogs provide a strong indication of the potential potency. These compounds often serve as potent inhibitors of enzymes involved in amino acid metabolism, such as glutamine synthetase.

| Compound Class | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| Phosphinothricin Analog | Glutamine Synthetase | Escherichia coli | 0.59 µM | [4][12] |

| Phosphonate Analog | Glutamine Synthetase | Escherichia coli | 75 µM | [13] |

| Substituted Phosphinothricins | Glutamine Synthetase | Sorghum | Low µM range | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the biochemical applications of this compound.

Protocol: Determination of Inhibitor Constant (Ki) for an Enzyme

This protocol describes a general method for determining the Ki of a competitive inhibitor using spectrophotometric analysis and Michaelis-Menten kinetics.[14][15]

Objective: To determine the Ki of this compound for a target enzyme (e.g., a specific aminopeptidase).

Materials:

-

Target Enzyme stock solution

-

Substrate stock solution (e.g., a p-nitroanilide-conjugated amino acid)

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplates (UV-transparent)

-

Microplate spectrophotometer

Procedure:

-

Prepare Serial Dilutions:

-

Substrate: Prepare a series of 8-10 dilutions of the substrate in assay buffer, ranging from approximately 0.2 to 5 times the known Km of the enzyme.

-

Inhibitor: Prepare at least 3-4 different fixed concentrations of this compound in assay buffer. Include a "no inhibitor" control (buffer only).

-

-

Set up Assay Plate:

-

Design a 96-well plate map. For each inhibitor concentration (including zero), you will run the full range of substrate concentrations in duplicate or triplicate.

-

To each well, add:

-

50 µL of Assay Buffer

-

25 µL of the corresponding inhibitor dilution (or buffer for control).

-

25 µL of the corresponding substrate dilution.

-

-

-

Initiate Reaction:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 25 µL of a pre-diluted enzyme solution to each well.

-

-

Measure Reaction Velocity:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at the appropriate wavelength for the product (e.g., 405-410 nm for p-nitroaniline) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

-

The initial velocity (V0) is the initial linear rate of product formation (ΔAbsorbance/Δtime).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (V0) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km (Km,app) and Vmax for each inhibitor concentration.[16]

-

For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase with inhibitor concentration.

-

The Ki can be determined from a secondary plot of Km,app vs. [Inhibitor], or more commonly by global fitting of all data to the competitive inhibition equation: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for determining the enzyme inhibition constant (Ki).

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a non-radiolabeled compound, such as this compound, for a target receptor (e.g., GABAB) by measuring its ability to displace a known radioligand.[17][18]

Objective: To determine the Ki of this compound for the GABAB receptor.

Materials:

-

Receptor Source: Membrane preparation from cells or tissue expressing GABAB receptors.

-

Radioligand: A high-affinity GABAB receptor radioligand (e.g., [3H]-CGP54626).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., Baclofen).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Cell harvester and vacuum filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare Reagents:

-

Thaw and resuspend the receptor membrane preparation in ice-cold Binding Buffer to a predetermined optimal protein concentration.

-

Prepare a serial dilution of the test compound (this compound) over a wide concentration range (e.g., 10-10 M to 10-3 M) in Binding Buffer.

-

Prepare solutions for Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + high concentration of Baclofen), and Test Compound Binding (Radioligand + each dilution of test compound). The radioligand concentration should be fixed at or below its Kd value.[19]

-

-

Incubation:

-

In reaction tubes, combine in order:

-

Binding Buffer

-

Test compound dilution, buffer, or non-specific control.

-

Radioligand solution.

-

Receptor membrane preparation.

-

-

The final assay volume is typically 250-500 µL.

-

Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[17]

-

Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Binding in presence of test compound / Specific Binding)).

-

Plot Percent Inhibition against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation:[16] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Applications in Drug Discovery

This compound and its derivatives are valuable starting points in drug discovery.[2] The phosphinic acid moiety serves as a robust pharmacophore for targeting enzymes, particularly metalloproteases and aspartic acid proteinases, which are implicated in diseases ranging from cancer to infectious diseases.[3][7] By incorporating this core structure into larger, more complex molecules, medicinal chemists can develop highly selective and potent inhibitors.[20] This process involves iterative cycles of design, synthesis, and biological evaluation to optimize affinity, selectivity, and pharmacokinetic properties.

The synthesis of peptide analogs, where an amide bond is replaced by a phosphinic linkage, is a common strategy.[21][22][23] This modification renders the peptide resistant to proteolytic degradation while maintaining or enhancing its ability to bind to a target protein.

Caption: Logical workflow for drug discovery using a phosphinic acid scaffold.

References

- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and activity of analogues of phosphinothricin as inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in the synthesis and applications of phosphinic peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Reactome | GABA B receptor activation [reactome.org]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aminer.org [aminer.org]

- 13. Design and synthesis of phosphonate inhibitors of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.graphpad.com [cdn.graphpad.com]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (2-Aminoethyl)phosphinic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for (2-Aminoethyl)phosphinic acid, a compound of interest in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound, also known as Ciliatine in its phosphonic acid form, is an organophosphorus compound. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₂H₈NO₂P |

| Molecular Weight | 109.06 g/mol |

| Appearance | White to beige crystalline powder[1] |

| Melting Point | 296 °C (decomposes)[1] |

| Solubility | Soluble in water (50 mg/mL)[1] |

| CAS Number | 2041-14-7 (for the related (2-Aminoethyl)phosphonic acid) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data for the closely related (2-Aminoethyl)phosphonic acid.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[3][5][6]

| Protection Type | Recommended Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5][7] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3][5] |

| Respiratory Protection | In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.[5][7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store locked up.[3]

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[10] |

Spill and Waste Disposal

Spill Management:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.[11]

-

Contact a licensed professional waste disposal service.[11]

-

Do not dispose of down the drain.

Experimental Protocols

The following are illustrative protocols for common research applications of this compound and its analogs. These should be adapted and optimized for specific experimental contexts.

Protocol 1: Functionalization of Gold Nanoparticles (Adapted Protocol)

This protocol describes a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound. This method is adapted from established protocols for similar small molecules.[12][13]

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution

-

This compound

-

Phosphate-buffered saline (PBS)

-

Deionized water

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. The final concentration will depend on the desired surface coverage on the AuNPs.

-

Functionalization Reaction: To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. Allow the mixture to react at room temperature for several hours to facilitate ligand exchange.

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing unbound this compound and displaced citrate.

-

Resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound reagents.

-

-

Storage: Store the final functionalized AuNPs in PBS at 4°C.

Characterization: The successful functionalization of AuNPs can be confirmed by techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), Zeta Potential measurements, and Fourier-Transform Infrared Spectroscopy (FTIR).

Caption: Experimental workflow for the functionalization of gold nanoparticles.

Protocol 2: Preparation of a Minimal Salts Medium with (2-Aminoethyl)phosphonic Acid as a Sole Phosphorus Source (Illustrative Protocol)

This protocol outlines the preparation of a bacterial growth medium where an organophosphonate serves as the sole source of phosphorus. This is based on general microbiological media preparation principles.[14]

Materials:

-

(2-Aminoethyl)phosphonic acid

-

Tris-HCl buffer

-

NaCl

-

KCl

-

NH₄Cl

-

MgSO₄·7H₂O

-

CaCl₂·2H₂O

-

Trace elements solution

-

Carbon source (e.g., glucose)

-

Deionized water

-

Agar (for solid medium)

Procedure:

-

Prepare Basal Medium: In a flask, dissolve all components except for the phosphorus source, carbon source, and heat-labile components in deionized water.

-

Autoclave: Sterilize the basal medium by autoclaving at 121°C for 15 minutes.

-

Prepare Stock Solutions: Prepare concentrated stock solutions of (2-Aminoethyl)phosphonic acid and the carbon source. Sterilize these solutions by filtration through a 0.22 µm filter.

-

Final Medium Preparation: Aseptically add the sterile (2-Aminoethyl)phosphonic acid and carbon source stock solutions to the cooled, autoclaved basal medium to achieve the desired final concentrations.

-

For Solid Medium: If preparing agar plates, add agar to the basal medium before autoclaving. After autoclaving, cool the medium to approximately 50°C in a water bath before aseptically adding the filter-sterilized components. Pour the medium into sterile petri dishes and allow to solidify.

Typical Final Concentrations:

-

Tris-HCl: 50 mM, pH 7.5

-

NaCl: 50 mM

-

KCl: 10 mM

-

NH₄Cl: 20 mM

-

MgSO₄·7H₂O: 1 mM

-

CaCl₂·2H₂O: 0.1 mM

-

(2-Aminoethyl)phosphonic acid: 1 mM

-

Glucose: 10 mM

Caption: Workflow for preparing a sterile bacterial growth medium.

Biological Pathway

(2-Aminoethyl)phosphonic acid is a naturally occurring organophosphorus compound. Its biosynthesis in various organisms proceeds via a well-characterized pathway starting from the central metabolite phosphoenolpyruvate (PEP).[15][16]

The biosynthesis of 2-aminoethylphosphonate involves three key enzymatic steps:

-

Phosphoenolpyruvate phosphomutase: This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[15]

-

Phosphonopyruvate decarboxylase: Phosphonopyruvate is then decarboxylated to form 2-phosphonoacetaldehyde.[15]

-